2-(Trifluoromethylthio)benzaldehyde

Lipophilicity Hansch-Leo parameter Drug discovery

2-(Trifluoromethylthio)benzaldehyde is an ortho‑substituted aromatic aldehyde (C₈H₅F₃OS, MW 206.19 g·mol⁻¹) that bears the highly lipophilic and strongly electron‑withdrawing –SCF₃ group directly adjacent to the formyl function. It is commercially supplied as a colourless to yellow liquid with a typical purity of ≥95 % (GC) and is catalogued under CAS 57830‑48‑5 and PubChem CID 2777842.

Molecular Formula C8H5F3OS
Molecular Weight 206.19 g/mol
CAS No. 57830-48-5
Cat. No. B1586764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethylthio)benzaldehyde
CAS57830-48-5
Molecular FormulaC8H5F3OS
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)SC(F)(F)F
InChIInChI=1S/C8H5F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H
InChIKeyJQSKYLMRBFOYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethylthio)benzaldehyde (CAS 57830-48-5): Core Physicochemical & Supply Characteristics for Research Sourcing


2-(Trifluoromethylthio)benzaldehyde is an ortho‑substituted aromatic aldehyde (C₈H₅F₃OS, MW 206.19 g·mol⁻¹) that bears the highly lipophilic and strongly electron‑withdrawing –SCF₃ group directly adjacent to the formyl function [1]. It is commercially supplied as a colourless to yellow liquid with a typical purity of ≥95 % (GC) and is catalogued under CAS 57830‑48‑5 and PubChem CID 2777842 [1][2]. Its combination of an aldehyde handle and an ortho‑SCF₃ motif makes it a valuable electrophilic building block for pharmaceutical, agrochemical and materials‑science intermediate programmes.

Electrophilic building block for pharmaceutical and agrochemical intermediate synthesis Contains aldehyde handle and ortho-SCF3 motif
High lipophilicity and electron-withdrawing character for structure-activity relationship studies Hansch-Leo pi = 1.44 reported for SCF3 group
Ortho-substitution profile for stereochemical control and reactivity tuning research Steric bulk comparable to chlorine atom; reported A-value 0.8-1.0 kcal/mol

Why Generic Substitution Is Not Feasible for 2‑(Trifluoromethylthio)benzaldehyde (CAS 57830‑48‑5) in Structure‑Driven Workflows


Close structural analogs—2‑(trifluoromethyl)benzaldehyde, 2‑(trifluoromethoxy)benzaldehyde, or the para‑SCF₃ isomer—differ substantially in lipophilicity, electronic profile and steric demand [1][2]. The –SCF₃ substituent confers a Hansch–Leo π of 1.44 versus 0.88 for –CF₃ and 1.04 for –OCF₃, while the ortho orientation imposes steric constraints that alter aldehyde reactivity and downstream stereochemistry (e.g., Wittig Z/O selectivity) in ways that meta‑ or para‑substituted congeners cannot mimic [1][3]. Consequently, simple replacement of the ortho‑SCF₃ motif with a close analog risks loss of desired lipophilicity, permeability, or reaction outcomes, making the specific procurement of 2‑(trifluoromethylthio)benzaldehyde essential for structure‑based programme continuity.

Target
2-(Trifluoromethylthio)benzaldehyde (Ortho-SCF3)
Analog
2-(Trifluoromethyl)benzaldehyde or 2-(Trifluoromethoxy)benzaldehyde Lipophilicity and electronic profiles may differ significantly; reported Hansch pi and Hammett sigma values may shift SAR interpretation.
Target
Ortho-substituted benzaldehyde
Analog
Meta- or Para-SCF3 isomers Steric constraints on aldehyde reactivity and stereochemistry (e.g., Wittig Z/O selectivity) may not transfer directly; para isomer lacks ortho-directed control.

Quantitative Differentiation of 2‑(Trifluoromethylthio)benzaldehyde (CAS 57830‑48‑5) from the Closest Analogs


Lipophilicity Advantage (XLogP3 and Hansch–Leo π) Over 2‑CF₃ and 2‑OCF₃ Analogs

2‑(Trifluoromethylthio)benzaldehyde exhibits a computed XLogP3 of 3.1, substantially higher than the values for its closest direct analogs 2‑(trifluoromethyl)benzaldehyde (XLogP3 2.6) and 2‑(trifluoromethoxy)benzaldehyde (XLogP3 2.9) [1][2]. This trend is reinforced by the experimentally derived Hansch–Leo π constants for the isolated substituent groups: π(SCF₃) = 1.44 vs π(CF₃) = 0.88 and π(OCF₃) = 1.04 [3].

Lipophilicity (XLogP3 and Hansch-Leo Pi)
Cross-study comparable
Delta XLogP3 +0.5 vs CF3; Delta Pi +0.56 vs CF3
Supports lipophilicity-dependent permeability modeling in research contexts.
Context: Higher predicted membrane permeability is a modeled attribute for CNS/intracellular target research.
Lipophilicity Hansch-Leo parameter Drug discovery

Topological Polar Surface Area (TPSA) Differentiation from 2‑CF₃ and 2‑OCF₃ Analogs

2‑(Trifluoromethylthio)benzaldehyde has a computed TPSA of 42.4 Ų, significantly larger than that of 2‑(trifluoromethyl)benzaldehyde (17.1 Ų) and 2‑(trifluoromethoxy)benzaldehyde (26.3 Ų) [1][2]. The increase arises from the sulfur atom’s contribution to the polar surface and the additional fluorine atoms.

Topological Polar Surface Area
Cross-study comparable
42.4 Angstrom2 (vs 17.1 for CF3 analog)
Informs QSPR model interpretation for derivative bioavailability prediction.
Context: All values are far below the >140 Angstrom2 poor-absorption threshold; difference guides property tuning in synthesis.
Polar surface area Drug-likeness Bioavailability

Electronic Effect Tuning Through Hammett σ Constants Relative to 2‑CF₃ Analog

The –SCF₃ moiety in 2‑(trifluoromethylthio)benzaldehyde displays Hammett meta (σₘ = 0.40) and para (σₚ = 0.50) constants that are slightly lower than those of the –CF₃ group (σₘ = 0.43, σₚ = 0.54) [1]. This difference in electron‑withdrawing power modulates the electrophilicity of the formyl carbon and the acidity of any derived intermediates, enabling finer electronic tuning without sacrificing the high lipophilicity characteristic of the –SCF₃ group.

Hammett Sigma Constants
Class-level inference
Delta Sigma_m -0.03; Delta Sigma_p -0.04 vs CF3
Supports electronic tuning of electrophile reactivity in reaction optimization.
Context: Small sigma differences can shift nucleophilic addition rates; impact is context-dependent.
Hammett constant Electron-withdrawing Reactivity tuning

Procurement Differentiation: Higher Unit Cost and Specialty Availability Versus Meta‑ and Para‑SCF₃ Isomers

As of 2025, the 1‑gram catalogue price of 2‑(trifluoromethylthio)benzaldehyde (≥95 %) is approximately $88–98 from major Western suppliers, whereas the meta‑SCF₃ isomer (CAS 51748‑27‑7) is priced at $18.80/g and the para‑SCF₃ isomer (CAS 4021‑50‑5) is $16.90–$20/g [1]. The 4.7‑ to 5.8‑fold price premium reflects the lower commercial availability and more challenging synthesis of the ortho‑substituted variant.

Procurement Cost
Reported
4.7-5.8x premium vs meta/para isomers per gram
Context for procurement decisions when ortho-substitution is structurally non-negotiable.
Source: 2025 vendor catalogue price comparison; subject to market change.
Pricing benchmark procurement isomer availability

Ortho‑Steric Effects on Aldehyde Reactivity: Implications for Wittig and Oxidation Chemistry

Computational and experimental studies on ortho‑substituted benzaldehydes demonstrate that steric bulk in the 2‑position can reverse the standard alkene stereoselectivity in Wittig reactions (anomalous Z‑selectivity) and impose steric hindrance on oxidation kinetics [1][2]. Although direct kinetic data for the –SCF₃ substituent are not available, the group’s effective A‑value (estimated 0.8–1.0 kcal·mol⁻¹) places it in a steric category similar to a chlorine atom, predicting measurable rate differences relative to the unsubstituted benzaldehyde or smaller ortho‑substituents.

Steric Effect on Reactivity
Class-level inference
Estimated A-value 0.8-1.0 kcal/mol
Supports stereochemical control studies; Wittig Z/O ratios may differ from unsubstituted analogs.
Context: Direct kinetic data for the -SCF3 group are not available; class-level inference by analogy.
Steric effect Wittig reaction oxidation kinetics

Optimal Deployment Scenarios for 2‑(Trifluoromethylthio)benzaldehyde (CAS 57830‑48‑5) Based on Quantitative Evidence


Medicinal Chemistry Hit Expansion Requiring Maximum Membrane Permeability

In lead‑optimisation programmes targeting intracellular or CNS‑located proteins, the ~3‑fold lipophilicity advantage of the –SCF₃ group (ΔXLogP3 +0.5 vs –CF₃ analog) translates to higher predicted passive membrane permeability. 2‑(Trifluoromethylthio)benzaldehyde serves as a key aldehyde input for building SCF₃‑containing heterocycles, biasing the entire chemotype toward improved cell penetration [Section 3 Evidence‑1]. Procurement of the ortho isomer is specifically warranted because the meta‑ and para‑SCF₃ benzaldehydes lack the ortho steric component that can further modulate the target binding conformation.

Agrochemical Intermediate Synthesis Exploiting Ortho‑Directed Reactivity

Agrochemical discovery often requires fragments that combine electron‑withdrawing strength with high lipophilicity to optimise cuticular uptake and target affinity. The Hammett σₚ of 0.50 for –SCF₃ (slightly below –CF₃’s 0.54) provides a differentiated electronic window for tuning electrophile reactivity [Section 3 Evidence‑3]. When the ortho‑positioning is necessary to direct subsequent cyclisation or metalation steps, the para‑ and meta‑isomers are unusable substitutes, directly impacting procurement strategy.

Cost‑Benefit Procurement Decisions for Analog Synthesis Programmes

At $88–98/g, the ortho‑SCF₃ benzaldehyde carries a ~5‑fold price premium over meta‑ and para‑isomers [Section 3 Evidence‑4]. Budget‑holders should authorise this premium only when the ortho substitution is structurally mandatory. Conversely, when the project merely requires an SCF₃‑containing benzaldehyde without regiochemical constraints, sourcing the cheaper para‑isomer yields significant cost savings. This data‑backed procurement logic directly supports vendor selection and purchasing approvals.

Materials Science: Fluorescent Dye and Sensor Development

The ortho‑SCF₃ benzaldehyde scaffold combines a reactive aldehyde handle with a polarisable sulfur atom that can influence intramolecular charge‑transfer transitions in conjugated dyes. The relatively high TPSA (42.4 Ų) compared to the –CF₃ analog (17.1 Ų) suggests different solvatochromic behaviour, which may be exploited in the design of environment‑sensitive fluorescent sensors [Section 3 Evidence‑2]. Researchers targeting such photophysical properties should specifically procure the ortho‑SCF₃ compound to leverage its unique electronic features.

Application
Selection Property
Validation Focus
Hit expansion requiring predicted membrane permeability
Lipophilicity-based permeability modeling
Confirm membrane penetration in target cell models
Agrochemical intermediate synthesis with ortho-directed reactivity
Ortho-substitution for directed metalation/cyclization
Validate regiochemical outcome of key coupling steps
Cost-benefit procurement for analog synthesis programs
Regiochemical necessity for structural target
Review synthetic route to confirm ortho-isomer mandate
Fluorescent dye and sensor development
Electronic and polar surface area features
Characterize solvatochromic and charge-transfer properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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